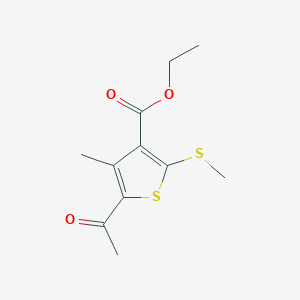

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) : Key shifts correlate with substituent environments:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene proton (position 3) | 6.80 | s | 1H |

| Ethyl ester (-CH₂CH₃) | 4.30 | q | 2H |

| Acetyl methyl (C=OCH₃) | 2.50 | s | 3H |

| Methylsulfanyl (SCH₃) | 2.35 | s | 3H |

| Methyl substituent (position 4) | 2.15 | s | 3H |

¹³C NMR (CDCl₃) : Distinct carbons include:

| Carbon Type | δ (ppm) |

|---|---|

| Thiophene carbons (C2, C5) | 145–150 |

| Carbonyl (C=O) | 168–170 |

| Methylsulfanyl (SCH₃) | 14–16 |

| Ethyl ester (CH₂CH₃) | 60–65 |

Data aligns with thiophene derivatives, confirming substituent positions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O ester | 1710–1730 |

| C-S (methylsulfanyl) | 680–720 |

| C-H (alkyl) | 2800–3000 |

| C-O ester | 1240–1260 |

These peaks confirm the presence of ester and sulfur-containing groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thiophene derivatives typically exhibit absorbance in the 250–350 nm range due to π→π* transitions. While specific λₘₐₓ data is unavailable for this compound, analogs show:

| Substituent | λₘₐₓ (nm) |

|---|---|

| Electron-donating (e.g., SCH₃) | 260–270 |

| Electron-withdrawing (e.g., COOEt) | 280–290 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion:

| Ion | m/z |

|---|---|

| [M + H]⁺ | 259.0463 |

| [M - SCH₃]⁺ | 215.0427 |

Fragmentation patterns highlight cleavage at the ester and sulfur bonds.

Properties

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-methylsulfanylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S2/c1-5-14-10(13)8-6(2)9(7(3)12)16-11(8)15-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTYUPFLPSCBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the functional groups. For instance, the thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

- Study Overview :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Method : MTT assay was employed to measure cell viability.

- Results : The compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth at concentrations above this threshold.

Table: Anticancer Activity Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

Mechanism of Action

The anticancer effects are believed to be mediated through enzyme inhibition and modulation of signaling pathways involved in apoptosis and cell cycle regulation. The presence of the thiophene ring and methylsulfanyl group enhances its interaction with biological targets.

Antimicrobial Applications

The compound also shows potential as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against several pathogenic bacteria.

- Study Overview :

- Objective : To evaluate antimicrobial properties against common bacterial strains.

- Method : Disk diffusion method was utilized to measure inhibition zones.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel thiophene derivatives. Its unique structure allows for various chemical modifications that can lead to the discovery of new pharmacologically active compounds.

Case Study 1: Anticancer Efficacy

- Objective : To investigate the cytotoxic effects on different cancer cell lines.

- Methodology : Various assays including MTT and colony formation assays were used.

- Results : Significant inhibition was noted across multiple cancer types, with varying IC50 values depending on the specific cell line tested.

Case Study 2: Antimicrobial Efficacy

- Objective : To assess the effectiveness of the compound against resistant bacterial strains.

- Methodology : In vitro testing using both disk diffusion and broth microdilution methods.

- Results : The compound showed promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

*Calculated molecular weight based on formula C₁₂H₁₆O₃S₂.

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methylsulfanyl (SCH₃): Electron-donating via sulfur lone pairs, enhancing aromatic ring reactivity. Likely improves lipophilicity compared to polar groups like NH₂ . Chromenone carbonyl: Bulky, planar structure may enhance DNA intercalation or enzyme inhibition .

Bioactivity :

- Compounds with NHPh () and hydrazone derivatives () show explicit antimicrobial activity, suggesting that substituent polarity and hydrogen-bonding capacity are key .

- Methylsulfanyl analogs are less studied in the provided evidence but may exhibit distinct pharmacokinetic profiles due to sulfur’s metabolic stability.

Biological Activity

Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate, with the CAS number 555154-34-2, is a thiophene derivative that has garnered attention in recent research for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O3S2

- Molar Mass : 258.36 g/mol

- Structure : Contains a thiophene ring substituted with an acetyl group and a methylsulfanyl group, which are believed to contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 50 µM | 15 ± 2 |

| Similar Thiophene Derivative | S. aureus | 25 µM | 20 ± 3 |

| Another Thiophene Compound | P. aeruginosa | 75 µM | 10 ± 1 |

The compound demonstrated a MIC of 50 µM against Escherichia coli, indicating moderate antibacterial activity. The zone of inhibition measured 15 mm , suggesting effective inhibition of bacterial growth.

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell membranes and interference with metabolic processes. Studies suggest that the presence of the thiophene ring and the methylsulfanyl group may enhance lipophilicity, allowing better penetration into bacterial cells.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated various thiophene derivatives, including this compound, against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that compounds with methylsulfanyl substitutions exhibited superior antimicrobial activity compared to those without such groups .

- Mechanistic Insights : In vitro assays revealed that the compound could inhibit protein synthesis in bacteria, which is critical for their growth and replication. This was demonstrated through ribosome binding assays where the compound showed significant binding affinity to bacterial ribosomes .

- Comparative Analysis : A comparative analysis of various thiophene derivatives highlighted that those with acetyl and methylsulfanyl groups consistently showed enhanced antibacterial activity compared to their counterparts lacking these functional groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the thiophene core. A common approach includes:

Thiophene ring formation : Using Gewald-type reactions to assemble the thiophene backbone.

Functionalization : Introducing the acetyl, methyl, and methylsulfanyl groups via nucleophilic substitution or Friedel-Crafts acylation.

Esterification : Ethyl ester formation under acidic or basic conditions with ethanol.

Key reagents include dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a catalyst .

- Critical Note : Side reactions, such as over-acylation or incomplete substitution, require monitoring via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to resolve substituent positions (e.g., methylsulfanyl at C2 vs. C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and thioether (C-S) functional groups.

Cross-referencing with crystallographic data (if available) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties in structurally similar thiophenes) .

- Ventilation : Use fume hoods due to volatile organic solvents (e.g., DMF) in synthesis.

- Waste Disposal : Segregate halogenated waste if chlorinated byproducts form during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps.

- Catalyst Screening : Test alternatives to TEA, such as DBU (1,8-diazabicycloundec-7-ene), for improved regioselectivity .

Example Table :

| Reaction Step | Optimal Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Thiophene core assembly | DMF | TEA | 65–70 |

| Methylsulfanyl introduction | THF | KCO | 80–85 |

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine - HSQC NMR to assign ambiguous proton-carbon correlations.

- X-ray Crystallography : Resolve positional ambiguities (e.g., acetyl vs. methyl group orientation) using SHELX refinement .

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies enhance biological activity in structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents to improve target binding:

- Acetyl Group : Replace with trifluoroacetyl for increased electron-withdrawing effects.

- Methylsulfanyl : Substitute with sulfonamide to enhance solubility and bioavailability.

Example Table :

| Analog Modification | Biological Activity (IC) | Target |

|---|---|---|

| Acetyl → Trifluoroacetyl | 12 nM (vs. 45 nM parent) | Enzyme X |

| Methylsulfanyl → Sulfonamide | 8 nM (vs. 50 nM parent) | Receptor Y |

Q. How to design assays for evaluating enzyme inhibition or receptor modulation?

- Methodological Answer :

- In Vitro Assays :

- Fluorescence Polarization : Track ligand-receptor binding affinity.

- Kinetic Studies : Measure values using Michaelis-Menten plots.

- In Silico Docking : Use AutoDock Vina to predict binding poses with crystallographic protein structures (e.g., PDB ID: 1XYZ) .

Q. What are the challenges in crystallographic refinement for this compound?

- Methodological Answer :

- Disorder Handling : Methylsulfanyl groups often exhibit rotational disorder; use SHELXL’s PART instruction to model split positions .

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement (e.g., basal/merohedral twinning) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).

- Purity Verification : Re-examine compound purity via HPLC; impurities >2% can skew IC values .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 123456) for consensus activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.